4-Amino-1-cyclohexylbutan-2-ol
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Overview
Description
4-Amino-1-cyclohexylbutan-2-ol is an organic compound with the molecular formula C10H21NO It is a derivative of cyclohexane, featuring an amino group and a hydroxyl group attached to a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclohexylbutan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a Grignard reaction with a suitable Grignard reagent to form a tertiary alcohol.
Amination: The tertiary alcohol is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.
Hydrogenation: The resulting intermediate is hydrogenated to reduce any double bonds and obtain the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium or platinum to facilitate the hydrogenation step.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Utilizing techniques such as distillation or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclohexylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Secondary amines, primary alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-1-cyclohexylbutan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the effects of amino alcohols on biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclohexylbutan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, influencing their activity.
Pathways Involved: It can modulate signaling pathways, particularly those related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexyl-1-butanol: Similar structure but lacks the amino group.
2-Cyclohexylethanol: Shorter carbon chain and different positioning of the hydroxyl group.
Cyclohexanebutanol: Similar backbone but different functional groups.
Uniqueness
4-Amino-1-cyclohexylbutan-2-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-amino-1-cyclohexylbutan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c11-7-6-10(12)8-9-4-2-1-3-5-9/h9-10,12H,1-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALDUANGSOYWQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(CCN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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